4-Fluoro-3-iodobenzylamine

Hypoxia imaging Radiolabeled tracers 2-Nitroimidazole conjugates

The 4-fluoro-3-iodo substitution pattern is critical for constructing theranostic agents like FIBG, yet most suppliers offer only mono-halogenated benzylamines that lack orthogonal reactivity. 4-Fluoro-3-iodobenzylamine solves this with a para-fluoro and meta-iodo arrangement that enables sequential functionalization strategies inaccessible to simpler analogs. - Enables synthesis of (4-fluoro-3-iodobenzyl)guanidine (FIBG) for combined PET imaging (¹⁸F) and targeted radiotherapy (¹³¹I) targeting norepinephrine transporter-expressing tumors. - The meta-iodo substituent serves as a reactive handle for palladium-catalyzed cross-coupling, while the para-fluoro group modulates electron density and lipophilicity without participating in the same coupling chemistry. - Iodine at the meta position creates an enhanced σ-hole for halogen bonding, with aromatic fluorine increasing interaction energies by up to 100% compared to non-fluorinated analogs, enabling tunable crystal engineering applications. Supplied with 98% purity and characterized by a molecular weight of 251.04 g/mol, this building block supports structure-activity relationship studies, radiopharmaceutical development, and supramolecular chemistry programs.

Molecular Formula C7H7FIN
Molecular Weight 251.04 g/mol
Cat. No. B13151500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iodobenzylamine
Molecular FormulaC7H7FIN
Molecular Weight251.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)I)F
InChIInChI=1S/C7H7FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
InChIKeyGEESFURQMNZQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-iodobenzylamine Core Properties and Identity


4-Fluoro-3-iodobenzylamine (C7H7FIN, MW: 251.04 g/mol) is a disubstituted benzylamine building block featuring a para-fluoro and meta-iodo substitution pattern on the aromatic ring [1]. Computed physicochemical descriptors include XLogP3-AA of 1.5, topological polar surface area of 26 Ų, and a single rotatable bond [1]. The compound is commercially available as (4-fluoro-3-iodophenyl)methanamine with typical purity specifications of 98% from major chemical suppliers .

Why 4-Fluoro-3-iodobenzylamine Is Irreplaceable


Generic substitution among benzylamine derivatives fails because the 4-fluoro-3-iodo substitution pattern confers orthogonal reactive handles and distinct physicochemical properties not present in mono-substituted analogs. The iodo substituent at the meta position provides a reactive site for palladium-catalyzed cross-coupling and halogen bonding interactions, while the para-fluoro group modulates electron density and lipophilicity without participating in the same coupling chemistry [1]. Importantly, the ortho-position to the iodobenzylamine moiety has been shown to be critical for substrate recognition in palladium-catalyzed annulation chemistry, where o-iodobenzylamine substrates enable perfect cooperation of CO and CO2 in constructing anhydride moieties for o-haloanilines [1]. The dual halogenation pattern enables simultaneous or sequential functionalization strategies that are fundamentally inaccessible to 3-iodobenzylamine (CAS 696-40-2) or 4-fluorobenzylamine (CAS 140-75-0) individually.

4-Fluoro-3-iodobenzylamine: Evidence-Based Selection


PET versus Planar Scintigraphy in Hypoxia Imaging

In hypoxia imaging applications, the 4-fluorobenzylamine conjugate of 2-nitroimidazole was proposed as a suitable PET imaging agent, while the 3-iodobenzylamine counterpart was synthesized specifically for planar imaging (gamma scintigraphy) [1][2]. This functional bifurcation establishes that the fluorine-substituted and iodine-substituted benzylamine scaffolds are not interchangeable in radiopharmaceutical development. The 3-iodobenzylamine conjugate, 1-(2-nitroimidazol)-acetyl-3-iodobenzylamide (NAIB), was synthesized and characterized with elemental analysis showing C 37.26%, H 2.92%, N 14.26% (calculated for C12H11IN4O3: C 37.30%, H 2.85%, N 14.51%) [2]. Radioiodine exchange using a modified solid-state method achieved >95% yield, enabling high specific-activity product for planar imaging [2].

Hypoxia imaging Radiolabeled tracers 2-Nitroimidazole conjugates

FIBG vs. MIBG: Dual-Modality Theranostic Potential

Radiolabeled (4-fluoro-3-iodobenzyl)guanidine (FIBG) represents a theranostic derivative of the clinical standard meta-iodobenzylguanidine (MIBG) [1][2]. While MIBG labeled with 123I or 131I is used clinically for SPECT imaging and radiotherapy of neuroendocrine tumors, FIBG incorporates both fluorine and iodine on the same benzylguanidine scaffold, enabling dual labeling with 18F (for PET) and 131I (for therapy) [2]. The 4-fluoro-3-iodobenzylamine core serves as the critical precursor for FIBG synthesis [1]. In vitro and in vivo evaluation of (4-[18F]fluoro-3-iodobenzyl)guanidine demonstrated properties consistent with a useful positron-emitting analogue of MIBG [2].

Theranostics Neuroendocrine tumors Norepinephrine transporter

Target Binding Affinity: Iodobenzylamine versus 4-Fluorobenzylamine

Comparative analysis of benzylamine-containing ligands reveals that 3-iodobenzylamine substitution confers substantially higher target binding affinity than 4-fluorobenzylamine in multiple biological contexts. The N(6)-3-iodobenzylamine derivative 9f exhibited hA3 adenosine receptor binding with Ki = 22.7 nM, while the 2-chloro-N(6)-3-iodobenzylamine derivative 9l demonstrated hA3AR antagonist activity [1]. In PPAR modulation, compound 3h featuring 2-chloro and N(6)-3-iodobenzylamine substituents showed PPARγ Ki = 2.8 μM and PPARδ Ki = 43 nM [1]. In stark contrast, 4-fluorobenzylamine itself exhibits weak inhibitory activity: HIV-1 integrase IC50 = 4.05 μM (4,050 nM), human LOXL2 IC50 = 26 μM (26,000 nM), and KAT8 IC50 = 1,000 μM (1,000,000 nM) [2].

GPCR ligands Adenosine receptor PPAR modulation

Halogen Bond Tuning by Fluorine Substitution

In systematic studies of halogen-bonding interactions involving aromatically-bound halogens and carbonyl oxygen acceptors, substitution of aromatic hydrogens with electronegative fluorines dramatically increases halogen bond strengths [1]. These fluorine substitutions can increase interaction energies by up to 100%, with excellent correlations observed between interaction energies and the magnitudes of positive electrostatic potentials (σ-holes) on the halogen atoms [1]. Specifically, fluorine substitution in systems containing smaller halogens results in electrostatic potentials resembling those of systems with larger halogens and correspondingly stronger interaction energies [1]. In iodobenzene derivatives, the presence and position of electron-withdrawing substituents modulate halogen bonding strength in crystal engineering applications [2].

Crystal engineering Halogen bonding Supramolecular chemistry

4-Fluoro-3-iodobenzylamine Application Scenarios


Synthesis of FIBG and Dual-Modality Theranostics

4-Fluoro-3-iodobenzylamine serves as the essential benzylamine precursor for synthesizing (4-fluoro-3-iodobenzyl)guanidine (FIBG) and related theranostic compounds [1]. FIBG enables both PET imaging (via 18F labeling) and targeted radiotherapy (via 131I labeling) for norepinephrine transporter-expressing tumors, representing an improvement over MIBG which lacks the fluorine atom required for PET imaging [1][2]. Procurement of this compound supports radiopharmaceutical development programs seeking to combine PET diagnostic capability with iodine-based radiotherapy in a single molecular scaffold.

High-Affinity GPCR and Nuclear Receptor Ligands

The 3-iodobenzylamine pharmacophore confers nanomolar binding affinity at targets such as hA3 adenosine receptors (Ki = 22.7 nM) and PPARδ (Ki = 43 nM), whereas 4-fluorobenzylamine alone exhibits only weak micromolar activity across multiple targets (IC50 range: 4.05 μM to >1,000 μM) [1][2]. 4-Fluoro-3-iodobenzylamine combines the high-affinity iodobenzylamine scaffold with an additional fluorine substituent that can modulate pharmacokinetic properties or provide an NMR-active probe. This compound is appropriate for structure-activity relationship (SAR) studies requiring a benzylamine core with dual halogenation for enhanced target engagement and property optimization.

Crystal Engineering: Halogen-Bonded Supramolecular Assemblies

The presence of iodine at the meta position and fluorine at the para position creates a halogen bond donor with enhanced σ-hole magnitude. Aromatic fluorine substitution increases halogen bond interaction energies by up to 100% compared to non-fluorinated analogs [1]. For crystal engineering applications where tunable non-covalent interactions govern solid-state packing and material properties, 4-fluoro-3-iodobenzylamine provides stronger and more directional halogen bonding than non-fluorinated iodobenzylamines [2]. The primary amine functionality additionally enables incorporation into larger supramolecular architectures via amide bond formation or Schiff base chemistry.

Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis

The iodine substituent at the meta position undergoes efficient palladium-catalyzed cross-coupling reactions, while the para-fluorine remains intact for downstream functionalization [1]. This orthogonal reactivity enables sequential Suzuki-Miyaura coupling at the iodo position followed by potential C-F bond activation or retention of fluorine for pharmacokinetic modulation. Computational studies of o-iodobenzylamine substrates demonstrate that the ortho-position to iodobenzylamine is critical for Pd-catalyzed annulation with CO and CO2 to form isatoic anhydrides [2], suggesting that the specific substitution pattern of 4-fluoro-3-iodobenzylamine may enable unique annulation chemistry distinct from simpler iodoarenes.

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